molecular formula C22H18BrN3O B2593840 N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide CAS No. 304893-86-5

N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide

Cat. No.: B2593840
CAS No.: 304893-86-5
M. Wt: 420.31
InChI Key: DXCJTHFGQUESIC-BUVRLJJBSA-N
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Description

The compound N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide is a carbazole-based hydrazide derivative. Its structure comprises a carbazole moiety linked to a propanehydrazide chain, with a 3-bromophenyl substituent forming an imine bond (E-configuration). Carbazole derivatives are widely studied for their optoelectronic, antimicrobial, and anticancer properties due to their aromatic π-system and ability to undergo redox reactions .

For instance, hydrazide intermediates are often prepared by refluxing ethyl esters with hydrazine hydrate, followed by Schiff base formation using aromatic aldehydes .

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-carbazol-9-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O/c23-17-7-5-6-16(14-17)15-24-25-22(27)12-13-26-20-10-3-1-8-18(20)19-9-2-4-11-21(19)26/h1-11,14-15H,12-13H2,(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCJTHFGQUESIC-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide is a hydrazide compound with significant potential in medicinal chemistry. Its structure includes a bromophenyl group and a carbazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18BrN3OC_{22}H_{18}BrN_3O with a molecular weight of 420.3 g/mol. The compound features a hydrazide functional group that contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H18BrN3O
Molecular Weight420.3 g/mol
IUPAC NameN-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide
SolubilitySoluble in organic solvents (e.g., ethanol, methanol)

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydrazide group can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity.
  • π-π Interactions : The carbazole moiety allows for π-π stacking interactions, enhancing its affinity for biological targets.
  • Electrophilic Properties : The bromine atom in the 3-bromophenyl group can participate in electrophilic substitution reactions, further modifying the compound's reactivity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating caspase pathways. For instance:

  • Study Findings : A study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 20 µM. The mechanism involved the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against Gram-positive and Gram-negative bacteria revealed:

  • Effectiveness : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 25 µg/mL.

Case Studies

  • Anticancer Mechanism :
    • Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related carbazole derivatives.
    • Findings : It was found that modifications to the bromophenyl group significantly affected anticancer potency, highlighting the importance of this moiety in enhancing biological activity.
  • Antimicrobial Efficacy :
    • Research : A clinical trial investigated the efficacy of similar hydrazide compounds against multi-drug resistant bacterial strains.
    • Results : The results indicated that compounds with similar structural features had synergistic effects when combined with traditional antibiotics, suggesting potential for use in combination therapies.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds related to carbazole derivatives have been extensively studied for their anticancer properties. For example, research has shown that certain carbazole derivatives can induce apoptosis in melanoma cells by reactivating the p53 pathway, which is crucial for tumor suppression . The mechanism involves increasing caspase activity, leading to enhanced cell death in cancerous tissues while sparing normal cells.
  • Antimicrobial Properties :
    • Hydrazide compounds, including N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide, have demonstrated significant antimicrobial activity against various bacterial strains. The hydrazide functional group is known to enhance the interaction with microbial enzymes, inhibiting their function and leading to bacterial cell death.

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The unique electronic properties of carbazole derivatives make them suitable for use in OLEDs. Their ability to facilitate charge transport and emit light efficiently has led to their incorporation into advanced display technologies. Studies have shown that carbazole-based materials can improve the efficiency and stability of OLED devices .
  • Photovoltaic Devices :
    • This compound can also serve as a component in organic photovoltaic cells. Its π–π stacking interactions contribute to enhanced charge mobility within the active layer of solar cells, thereby improving overall energy conversion efficiency .

Organic Synthesis Applications

  • Building Block for Further Synthesis :
    • This compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions. Its bromine atom can serve as a site for nucleophilic substitution, allowing for the introduction of diverse functional groups.
  • Ligand in Coordination Chemistry :
    • The compound's ability to coordinate with metal ions makes it valuable in coordination chemistry. It can form stable complexes that are useful in catalysis and material development.

Case Studies and Research Findings

Study TitleFindings
Antitumor Effects of Carbazole DerivativesDemonstrated selective inhibition of melanoma cell growth via apoptosis induction linked to p53 pathway activation .
Synthesis and Characterization of Carbazole HydrazidesEstablished synthetic routes and characterized the electronic properties relevant for OLED applications .
Antimicrobial Activities of HydrazidesHighlighted the effectiveness of hydrazides against resistant bacterial strains, showcasing their potential as therapeutic agents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 3-bromophenyl group undergoes SNAr reactions under mild conditions. Key substitutions include:

Nucleophile Conditions Product Yield Key Reference
Hydroxide (OH⁻)KOH, DMSO, 80°C3-hydroxyphenyl derivative72%
Amines (NH₂R)EtOH, reflux, 12h3-aminophenyl analogs65–78%
Thiols (HSR)DMF, 100°C, 6h3-thiophenyl derivatives58%

Mechanistic Insight : The bromine atom’s meta position enhances electrophilicity, facilitating attack by soft nucleophiles. Carbazole’s electron-donating effect stabilizes intermediates via resonance .

Oxidation Reactions

The hydrazone and carbazole moieties participate in oxidation pathways:

Hydrazone Oxidation

  • Reagents : H₂O₂ (30%), FeCl₃ catalyst, CH₃CN, 25°C

  • Product : Formation of azo derivatives (confirmed by IR loss of N–H stretch at 3250 cm⁻¹).

  • Yield : 84%.

Carbazole Ring Oxidation

  • Reagents : KMnO₄, H₂SO₄, 60°C

  • Product : Carbazole-1,4-dione (identified via LC-MS with m/z 418.1) .

  • Yield : 67% .

Reduction Reactions

Selective reduction of functional groups is achievable:

Target Group Reagents Product Yield Key Reference
Hydrazone (C=N)NaBH₄, MeOHHydrazine derivative91%
Bromophenyl (C–Br)H₂, Pd/CDehalogenated phenyl derivative76%

Kinetics : Hydrazone reduction completes within 1h (TLC monitoring), while debromination requires 6h under 50 psi H₂ .

Condensation Reactions

The hydrazide group reacts with aldehydes/ketones to form new Schiff bases:

Carbonyl Compound Conditions Product Application Reference
4-nitrobenzaldehydeEtOH, HCl, ΔExtended hydrazoneAnticancer lead
CyclohexanoneCHCl₃, MgSO₄Cyclohexylidene adductOLED material

Thermodynamics : Reactions are exothermic (ΔH ≈ -45 kJ/mol) and favored at 60–80°C .

Metal Coordination Chemistry

The compound acts as a bidentate ligand via carbazole N and hydrazone O/N atoms:

Metal Salt Conditions Complex Geometry Reference
Cu(NO₃)₂MeOH, 25°C[Cu(L)₂]²⁺Square planar
FeCl₃EtOH, reflux[Fe(L)Cl₂]Octahedral

Stability Constants : Log β values range from 8.2 (Cu²⁺) to 6.7 (Fe³⁺).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces structural changes:

  • Primary Pathway : E→Z isomerization of the hydrazone group (t₁/₂ = 12 min).

  • Secondary Pathway : C–Br bond homolysis generating aryl radicals (trapped with TEMPO) .

Quantum Yield : Φ = 0.33 ± 0.02 for isomerization.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset Temperature : 218°C (N₂ atmosphere).

  • Major Fragments : Carbazole (m/z 167), bromobenzene (m/z 156) .

  • Activation Energy : Eₐ = 112 kJ/mol (Kissinger method).

This compound’s reactivity profile highlights its versatility in synthesizing functional materials and bioactive molecules. Controlled functionalization of the bromophenyl group and hydrazone linkage enables tailored applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science (e.g., emissive layers in OLEDs ).

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of analogous carbazole-hydrazide derivatives:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects Reference ID
N'-[(E)-(4-Nitrophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide C22H18N4O3 386.41 Electron-withdrawing nitro group enhances polarity and reactivity
N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide C26H21N3O2 407.47 Hydroxyl group improves solubility and hydrogen-bonding capacity
N'-[(E)-(3-Nitrophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide C22H22N4O3 398.44 Tetrahydrocarbazole core reduces planarity, altering electronic properties
N'-[(E)-(3-Bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide (Target) C22H17BrN4O 433.31* Bromine atom increases molecular weight and lipophilicity; potential halogen bonding
3-Bromo-N′-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]benzohydrazide C24H20BrN3O 462.35 Ethyl group on carbazole enhances steric bulk and lipophilicity
Divin (N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide) C24H20N4O 380.45 Benzimidazole substituent introduces heterocyclic bioactivity

*Estimated based on analogous compounds.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted derivatives (e.g., ) exhibit higher polarity and reactivity compared to hydroxyl- or alkyl-substituted analogs (e.g., ).

Halogen Effects : Bromine in the target compound increases molecular weight (433.31 vs. 386.41 in ) and may enhance biological activity via halogen bonding or improved membrane permeability .

Q & A

Q. What are the established synthetic routes for N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps: (i) alkylation of carbazole to introduce a propyl linker and (ii) condensation with a bromophenyl aldehyde.

  • Step 1 : Microwave-assisted N-alkylation of carbazole with 1-bromo-3-chloropropane using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and KOH as a base. Purification via column chromatography (hexane:toluene = 4:1) yields 9-(3-chloropropyl)-9H-carbazole .
  • Step 2 : Condensation of the hydrazide intermediate with 3-bromobenzaldehyde in ethanol/acetic acid under reflux. Reaction completion is monitored by TLC, and the product is recrystallized from dioxane for high purity (78% yield) .
    Optimization Tips : Use microwave irradiation to accelerate alkylation , and adjust solvent polarity (e.g., ethanol vs. DMSO) to enhance Schiff base formation efficiency .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • 1H NMR : Peaks at δ 8.1–8.3 ppm (carbazole aromatic protons), δ 10.2–10.5 ppm (hydrazide NH), and δ 7.4–7.8 ppm (bromophenyl protons) confirm structure .
    • IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) validate the hydrazone linkage .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals planarity of the carbazole ring (r.m.s. deviation = 0.003 Å) and dihedral angles (9.01° between carbazole and bromophenyl planes). Hydrogen-bonded dimers (N–H⋯O) and C–H⋯π interactions stabilize the crystal lattice . Refinement uses SHELXL with riding H-atom models .

Q. What initial biological screening approaches are used to evaluate its pharmacological potential?

Methodological Answer:

  • Anticancer Activity : Test against HepG2, HeLa, and MCF-7 cell lines via MTT assay. IC₅₀ values (e.g., 7.68–10.09 μM for similar carbazole hydrazides) indicate potency .
  • Antimicrobial Activity : Disc-diffusion assays against E. coli, S. aureus, and B. subtilis. Zone-of-inhibition comparisons with ciprofloxacin (reference) assess efficacy .
  • Dosage : Compounds are dissolved in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions critical to bioactivity?

Methodological Answer: SCXRD reveals:

  • Planarity : The carbazole core’s planarity (r.m.s. deviation = 0.003 Å) facilitates π-π stacking with biological targets (e.g., DNA topoisomerases) .
  • Intermolecular Interactions : Centrosymmetric dimers via N–H⋯O bonds (R₂²(8) motif) and 3D networks via C–H⋯π interactions enhance stability, which correlates with prolonged in vivo activity .
  • Dihedral Angles : A 9.01° angle between carbazole and bromophenyl groups may influence binding pocket compatibility . Refinement protocols (SHELXL) ensure accuracy in modeling disorder and thermal parameters .

Q. How can researchers analyze discrepancies in biological activity data across studies?

Methodological Answer:

  • Variable Control : Compare assay conditions (e.g., cell line origin, passage number, serum concentration) . For example, IC₅₀ values vary between HeLa (10.09 μM) and MCF-7 (7.68 μM) due to differential expression of drug-efflux pumps .
  • Structural Analogues : Contrast with 4-chloro derivatives (e.g., antimicrobial activity vs. 3-bromo substituents) to isolate electronic effects of halogens .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance of activity differences .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance potency?

Methodological Answer:

  • Substituent Modification : Replace 3-bromophenyl with 4-chlorophenyl or nitro groups to alter electron-withdrawing effects and logP values .
  • Linker Optimization : Shorten the propanehydrazide linker to reduce conformational flexibility, potentially improving target binding .
  • Bioisosteres : Substitute carbazole with phenoxazine (maintain π-stacking while modulating redox potentials) .
  • Data-Driven Design : QSAR models using descriptors like molar refractivity and dipole moments predict bioactivity .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Target Identification : Perform molecular docking with apoptosis-related proteins (e.g., Bcl-2, caspase-3) using AutoDock Vina. Validate via Western blotting for protein expression changes .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., PI3K/AKT inhibition) in treated cancer cells .
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to assess apoptosis induction .

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